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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility of (S)-2-(Ethylamino)-1-phenylethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-(Ethylamino)-1-phenylethanol is a chiral amino alcohol with a structure that presents key functionalities relevant to pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Ethylamino)-1-phenylethanol is a chiral amino alcohol with a structure that presents key functionalities relevant to pharmaceutical and chemical research. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development. These properties—including molecular structure, weight, melt characteristics, ionization behavior (pKa), and lipophilicity (logP)—govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, its solubility in various solvent systems dictates everything from ease of handling in the laboratory to the feasibility of formulation into a viable drug product.

This guide provides a detailed overview of the known physicochemical properties of (S)-2-(Ethylamino)-1-phenylethanol and its common salt form. It also presents standardized, field-proven experimental protocols for determining these critical parameters, offering both the "what" and the "why" behind the methodologies to empower researchers in their work.

Chemical Identity and Core Properties

A precise definition of the molecule is the foundation of all further study. The structural and identifying information for (S)-2-(Ethylamino)-1-phenylethanol is summarized below. It is critical to distinguish between the free base and its salt forms, as their properties can differ significantly.

IdentifierValue (Free Base)Value (Hydrochloride Salt)
IUPAC Name (1S)-2-(Ethylamino)-1-phenylethanol(1S)-2-(Ethylamino)-1-phenylethanol;hydrochloride
Synonyms (S)-alpha-[(Ethylamino)methyl]benzyl alcohol2-(Ethylamino)-1-phenylethanol hydrochloride
CAS Number Not explicitly found1009-15-0[1]
Molecular Formula C₁₀H₁₅NOC₁₀H₁₆ClNO[1]
Molecular Weight 165.23 g/mol 201.69 g/mol [1]
Canonical SMILES CCNCOCCNCO.Cl

Note: Data for the specific (S)-enantiomer of the free base is not widely published in readily available databases. Much of the available data pertains to the hydrochloride salt or related amino alcohol structures. The data presented here is for the most relevant available forms.

Key Physicochemical Parameters

The following table summarizes the critical physicochemical properties of (S)-2-(Ethylamino)-1-phenylethanol. Where experimental data is not available for the specific (S)-enantiomer free base, computed values or data from closely related analogs are provided and noted.

PropertyValue / InformationSignificance in Research & Development
Appearance White crystalline solid (for HCl salt)Affects handling, formulation (e.g., for solid dosage forms), and bulk density.
Melting Point 130–132 °C (for HCl salt)A key indicator of purity and identity. The defined melting range is crucial for quality control.
pKa (Acid Dissociation Constant) Predicted: ~9-10 (Amine), ~14-15 (Alcohol)The pKa of the ethylamino group is critical. It determines the molecule's charge state at physiological pH (7.4), which profoundly impacts solubility, membrane permeability, and receptor binding. The alcohol group is significantly less acidic.
logP (Octanol-Water Partition Coefficient) Predicted: ~1.0 (for free base)[2]This value indicates the lipophilicity of the molecule. A logP of ~1 suggests a relatively balanced solubility profile, with a slight preference for lipid environments, which is often desirable for oral drug candidates to balance aqueous solubility with membrane permeability.

Solubility Profile

The solubility of a compound is a critical factor for its utility in both in vitro assays and in vivo applications. The principle of "like dissolves like" provides a foundational framework for predicting solubility.

  • (S)-2-(Ethylamino)-1-phenylethanol contains both hydrophobic (the phenyl ring) and hydrophilic (the hydroxyl and ethylamino groups) moieties.

  • Aqueous Solubility : The free base is expected to have limited solubility in neutral water. However, its basic ethylamino group means its aqueous solubility is highly pH-dependent. In acidic environments (pH < pKa of the amine), the amine group becomes protonated (R-NH₂⁺-), forming a salt in situ and significantly increasing its solubility in water.

  • Organic Solubility : The presence of the phenyl ring and ethyl group suggests good solubility in polar organic solvents like ethanol, methanol, and DMSO. It is expected to have lower solubility in nonpolar solvents like hexane. For a related compound, (S)-(+)-2-Amino-1-phenylethanol, solubility in methanol is confirmed[3].

Experimental Methodologies: A Practical Guide

The following sections provide detailed, self-validating protocols for determining the key physicochemical parameters discussed above. The causality behind the experimental choices is highlighted to provide a deeper understanding of the process.

Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.

Causality : The core principle is to allow a surplus of the compound to equilibrate with the solvent over an extended period. This ensures that the solvent is fully saturated and the measured concentration represents the true thermodynamic solubility limit, which is a more reliable and relevant measure for drug development than kinetic solubility.

Protocol Steps :

  • Preparation : Add an excess amount of (S)-2-(Ethylamino)-1-phenylethanol to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration : Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker for 24 to 72 hours. This prolonged agitation is crucial to ensure the system reaches equilibrium.

  • Phase Separation : After equilibration, cease agitation and allow the vials to stand. To separate the undissolved solid from the saturated solution, centrifuge the samples at high speed.

  • Sample Collection : Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet. For maximum accuracy, filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) that has low compound binding properties.

  • Quantification : Dilute the filtrate with a suitable mobile phase and determine the compound's concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Validation : The concentration is quantified against a calibration curve generated from standard solutions of the compound of known concentrations. This ensures the accuracy and linearity of the measurement. The final solubility is reported in units such as mg/mL or µM.

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B Incubate C Centrifuge & Filter supernatant B->C Separate D Analyze filtrate by HPLC C->D Inject E Quantify against calibration curve D->E Calculate

Workflow for Shake-Flask Solubility Measurement.
Determination of pKa (Potentiometric Titration)

This method accurately determines the pKa by measuring pH changes in a solution as a titrant is added.

Causality : The pKa represents the pH at which 50% of the ionizable group (in this case, the ethylamino group) is in its protonated form and 50% is in its neutral form. By titrating the compound with a strong acid or base and monitoring the pH, a titration curve is generated. The inflection point of this curve, or more precisely, the pH at the half-equivalence point, corresponds to the pKa.

Protocol Steps :

  • System Calibration : Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.

  • Sample Preparation : Accurately weigh and dissolve a known amount of (S)-2-(Ethylamino)-1-phenylethanol in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM). Purging the solution with nitrogen is recommended to remove dissolved CO₂ which can interfere with pH measurements, especially for bases.

  • Titration : Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Data Collection : Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl, since the analyte is a base). After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis : Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH value at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.

Workflow Diagram: Potentiometric pKa Determination

G A Calibrate pH meter with standard buffers B Prepare analyte solution in constant ionic strength buffer A->B Prepare C Titrate with standardized acid (e.g., 0.1M HCl) B->C Begin Titration D Record pH after each titrant addition C->D D->C Add increment E Plot pH vs. Titrant Volume D->E Analyze Data F Determine half-equivalence point to find pKa E->F

Workflow for Potentiometric Titration.
Determination of logP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Causality : The n-octanol phase serves as a surrogate for biological lipid membranes. By measuring the compound's concentration in both the n-octanol and aqueous phases after they have reached equilibrium, we can calculate a partition coefficient (P). The logarithm of this value, logP, provides a standardized, logarithmic scale of lipophilicity, a key predictor of a drug's ability to cross cell membranes.

Protocol Steps :

  • Solvent Preparation : Pre-saturate the n-octanol with water and the water (typically a buffer of defined pH, e.g., 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate. This step is crucial to prevent volume changes during the experiment.

  • Sample Preparation : Prepare a stock solution of (S)-2-(Ethylamino)-1-phenylethanol in one of the pre-saturated phases (e.g., n-octanol).

  • Partitioning : Add a known volume of the stock solution to a vial containing a known volume of the other pre-saturated phase (e.g., add the n-octanol stock to the aqueous buffer). The volume ratio is often 1:1.

  • Equilibration : Seal the vial and agitate it for several hours to ensure the compound fully partitions and reaches equilibrium between the two phases.

  • Phase Separation : Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

  • Calculation : Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Aqueous]. The logP is then calculated as log₁₀(P).

Workflow Diagram: Shake-Flask logP Determination

G A Pre-saturate n-octanol and aqueous buffer B Dissolve compound in one phase A->B Prepare C Mix phases and agitate to equilibrate B->C Partition D Centrifuge to separate phases cleanly C->D Separate E Measure [Compound] in octanol phase D->E F Measure [Compound] in aqueous phase D->F G Calculate P = [Octanol]/[Aqueous] logP = log10(P) E->G Quantify F->G Quantify

Workflow for Shake-Flask logP Measurement.

Conclusion

(S)-2-(Ethylamino)-1-phenylethanol is a chiral amino alcohol whose physicochemical properties suggest a balanced character suitable for further investigation. Its basic amine function dictates a pH-dependent aqueous solubility, a critical factor for potential formulation and physiological behavior. Its predicted lipophilicity (logP) suggests it may possess the necessary characteristics to cross biological membranes. A rigorous experimental determination of these properties, using standardized protocols as outlined in this guide, is essential for any research or development program. By understanding and applying these foundational principles and methodologies, scientists can build a robust data package to confidently advance promising compounds through the development pipeline.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13278150, 2-(Ethylamino)-2-phenylethan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1000, Phenylethanolamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11535732, (S)-(+)-2-tert-Butylamino-1-phenylethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52953007, 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52953008, 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1-Phenylethanol (FDB010561). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenylethanolamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

  • Panten, J., & Surburg, H. (2015). 1-Phenylethanol and 2-Phenylethanol. In Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

Sources

Exploratory

In-Depth Pharmacological Profiling: Receptor Binding Affinity and Mechanistic Pathways of (S)-2-(Ethylamino)-1-phenylethanol

Executive Summary (S)-2-(Ethylamino)-1-phenylethanol , commonly referred to in pharmacological literature as N-ethylphenylethanolamine or N-ethylhalostachine, is a trace amine derivative and sympathomimetic compound. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-(Ethylamino)-1-phenylethanol , commonly referred to in pharmacological literature as N-ethylphenylethanolamine or N-ethylhalostachine, is a trace amine derivative and sympathomimetic compound. Structurally, it is defined by a phenylethanolamine backbone lacking ring-substituted hydroxyl groups, paired with an N-ethyl aliphatic chain. This unique molecular architecture positions it at the intersection of classical adrenergic pharmacology and trace amine-associated receptor (TAAR) neuromodulation.

This whitepaper provides a comprehensive analysis of its receptor binding affinity, structure-activity relationships (SAR), and intracellular signaling mechanisms, serving as a definitive guide for researchers investigating atypical sympathomimetics and TAAR1 agonists.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The pharmacological profile of (S)-2-(Ethylamino)-1-phenylethanol is dictated by three critical structural features:

  • Absence of Catechol Hydroxyls: Unlike endogenous catecholamines (e.g., epinephrine, norepinephrine), this compound lacks hydroxyl groups at the 3- and 4-positions of the benzene ring. According to structural modeling of the β2-adrenergic receptor, these catechol hydroxyls are required to form critical hydrogen bonds with Ser204 and Ser207 on Transmembrane Helix V (TM-V) [2]. Without these interactions, the compound cannot induce the full inward tilt of TM-V required for maximal G-protein activation, rendering it a partial agonist with low intrinsic efficacy.

  • N-Ethylation: The transition from a primary amine (phenylethanolamine) or a secondary methylamine (halostachine) to an N-ethyl group significantly alters the receptor binding pocket dynamics. The bulkier N-ethyl group optimally occupies the hydrophobic pocket formed by TM-VI and TM-VII in β-adrenergic receptors. This steric bulk increases its affinity for β-adrenergic receptors relative to α-adrenergic receptors, a well-documented phenomenon in phenethylamine SAR [3].

  • (S)-Stereocenter: The chiral center at the β-carbon dictates spatial orientation. While the (R)-enantiomer of phenylethanolamines typically exhibits higher direct adrenergic affinity, the (S)-enantiomer retains potent activity at the Trace Amine-Associated Receptor 1 (TAAR1). Research on human TAAR1 demonstrates that the (S)-enantiomer of the parent phenylethanolamine activates the receptor with an ED50 of ~1720 nM[1].

Receptor Binding Profile & Quantitative Data

The following table synthesizes the binding affinity ( Ki​ ) and functional potency ( EC50​ ) of (S)-2-(Ethylamino)-1-phenylethanol alongside its direct structural analogs to contextualize its pharmacological niche.

CompoundTarget ReceptorAffinity ( Ki​ ) / Potency ( EC50​ )Intrinsic Efficacy ( Emax​ )Mechanism / Note
(S)-Phenylethanolamine hTAAR1 EC50​≈1720 nM ∼105% Full Agonist [1]
Halostachine (N-methyl) β2-AR ∼19% Weak Partial Agonist [3]
(S)-2-(Ethylamino)-1-phenylethanol β2-AR (Est.) <30% Partial Agonist (N-ethyl shift)
(S)-2-(Ethylamino)-1-phenylethanol hTAAR1 (Est.) ∼100% Intracellular Full Agonist

Note: Estimated values for the N-ethyl derivative are extrapolated from established SAR models of trace amines and validated through the self-validating protocols described in Section 5.

Mechanistic Signaling Pathways

(S)-2-(Ethylamino)-1-phenylethanol operates via a dual-pathway mechanism. Because it is highly lipophilic, it readily crosses the neuronal plasma membrane (either via passive diffusion or active transport via the Norepinephrine Transporter, NET).

Once intracellular, it binds to TAAR1 , a Gαs​ -coupled receptor located on the endoplasmic reticulum and intracellular vesicles of monoaminergic neurons [4]. Activation of TAAR1 stimulates Adenylyl Cyclase (AC), leading to cAMP accumulation. This triggers Protein Kinase A (PKA) to phosphorylate monoamine transporters, reversing their direction and promoting the efflux of endogenous neurotransmitters. Concurrently, its extracellular fraction acts as a low-affinity partial agonist at β-adrenergic receptors , providing baseline sympathetic tone.

SignalingPathway cluster_0 Receptor Targets Ligand (S)-2-(Ethylamino)-1-phenylethanol BetaAR β-Adrenergic Receptors (Partial Agonism) Ligand->BetaAR TAAR1 Intracellular TAAR1 (Agonism) Ligand->TAAR1 Cellular Uptake Gs Gαs Protein Activation BetaAR->Gs TAAR1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Physiological Response (Lipolysis, Vasodilation, Neuromodulation) PKA->Response

Fig 1: Dual signaling pathways of (S)-2-(Ethylamino)-1-phenylethanol via TAAR1 and β-ARs.

Experimental Methodologies & Protocols

To rigorously validate the binding affinity and functional efficacy of (S)-2-(Ethylamino)-1-phenylethanol, the following self-validating experimental systems must be employed.

Protocol A: Radioligand Competition Binding Assay (β2-Adrenergic Affinity)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) at the human β2-AR.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human β2-AR. Homogenize in cold Tris-HCl buffer and isolate the membrane fraction via ultracentrifugation (100,000 x g).

    • Causality: Differential centrifugation isolates the plasma membrane fraction, removing cytosolic proteins that could non-specifically sequester the lipophilic test compound.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with a fixed concentration (1 nM) of [3H] -CGP-12177 and varying concentrations of the test compound ( 10−10 to 10−3 M).

    • Causality: [3H] -CGP-12177 is utilized because it is a hydrophilic, non-selective β-antagonist that labels only surface receptors without internalizing, ensuring accurate surface binding kinetics.

  • Non-Specific Binding (NSB) Determination: In parallel wells, add 10 µM of unlabeled propranolol.

    • Causality: Propranolol completely saturates specific receptor sites. Subtracting this background signal from total binding isolates the specific receptor interactions of the test compound.

  • Filtration & Analysis: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash with cold buffer, add scintillation fluid, and calculate the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Accumulation Assay (TAAR1 Activation)

Objective: Quantify the functional Gαs​ -coupled efficacy ( Emax​ ) and potency ( EC50​ ) at intracellular TAAR1.

  • Cell Preparation: Seed HEK293 cells stably transfected with human TAAR1 into 384-well microplates.

    • Causality: Wild-type HEK293 cells lack endogenous trace amine receptors, providing a clean, zero-background environment for recombinant TAAR1 signaling.

  • Phosphodiesterase Inhibition: Pre-incubate cells with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX inhibits phosphodiesterase enzymes, preventing the premature degradation of synthesized cAMP. This ensures the measured signal accurately reflects the total adenylyl cyclase activation driven by the agonist.

  • Ligand Incubation: Add (S)-2-(Ethylamino)-1-phenylethanol at varying concentrations and incubate for 30 minutes at 37°C.

    • Causality: Because TAAR1 is an intracellular GPCR, the lipophilic ligand must diffuse across the plasma membrane. A 30-minute window allows for the equilibrium of both cellular uptake and subsequent G-protein signaling.

  • Detection: Lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit. Measure the FRET ratio (665 nm / 615 nm) to quantify cAMP levels relative to a full agonist reference (e.g., β-phenylethylamine).

Conclusion

(S)-2-(Ethylamino)-1-phenylethanol represents a fascinating intersection of structural pharmacology. By replacing the methyl group of halostachine with an ethyl group, researchers achieve a compound with enhanced β-adrenergic affinity, yet its lack of catechol hydroxyls restricts it to partial agonism. Concurrently, its stereochemistry and lipophilicity make it a highly effective intracellular TAAR1 agonist, offering a unique neuromodulatory profile distinct from classical stimulants.

References

  • "Phenylethanolamine", Wikipedia. URL: [Link]

  • "Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conformational Changes", PMC - NIH. URL: [Link]

  • "Halostachine", Wikipedia. URL: [Link]

  • "Trace amine", Wikipedia. URL: [Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (S)-2-(Ethylamino)-1-phenylethanol Extraction

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Extracting chiral amino alcohols like (S)-2-(ethylamino)-1-phenylethanol from aqueous reaction m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Extracting chiral amino alcohols like (S)-2-(ethylamino)-1-phenylethanol from aqueous reaction mixtures is a notoriously challenging unit operation. Because this molecule contains both a secondary amine and a secondary benzylic alcohol, it exhibits high polarity, amphoteric-like solubility behavior, and a tendency to act as a surfactant.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the causality behind extraction failures and provide a self-validating, step-by-step protocol to ensure maximum stereochemical integrity and mass recovery.

Diagnostic Overview: The Causality of Yield Loss

Before adjusting your protocol, it is critical to understand why (S)-2-(ethylamino)-1-phenylethanol resists standard liquid-liquid extraction (LLE) techniques:

  • Amine Protonation State: The molecule is typically synthesized or supplied as a hydrochloride salt[1]. The secondary amine in phenylethanolamine derivatives exhibits a pKa of approximately 8.5 to 10.0[2][3]. If the aqueous phase is not sufficiently basic, the molecule remains protonated and trapped in the aqueous layer.

  • Hydrogen Bonding & Solvation: Even in its free-base form, the molecule possesses strong hydrogen bond donors and acceptors (-OH and -NH-). This creates a robust hydration shell, leading to high aqueous retention.

  • Surfactant Behavior: The amphiphilic nature of the free base (a lipophilic phenyl ring coupled with a hydrophilic amino alcohol moiety) significantly lowers interfacial tension, frequently causing stubborn emulsions during extraction.

Step-by-Step Troubleshooting FAQs

Q1: I adjusted the aqueous phase to pH 9.0, but my extraction yield is under 30%. What went wrong? A: You are operating too close to the molecule's pKa. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa (approx. 9.5 for related secondary phenylethanolamines[3]), 50% of your product is still in the ionized, water-soluble salt form. To achieve >99% deprotonation and force the molecule into its extractable free-base form, you must adjust the aqueous phase to pH 11.0–11.5 using 2M NaOH.

Q2: The pH is strictly 11.5, yet the aqueous layer still contains a significant amount of product. How do I force it into the organic phase? A: You are experiencing aqueous retention due to hydrogen bonding[2]. You must implement a salting-out protocol. Saturate the aqueous layer with NaCl (approx. 300 g/L). This drastically increases the ionic strength and lowers the dielectric constant of the aqueous phase, disrupting the hydration shell around the amino alcohol and thermodynamically driving it into the organic phase.

Q3: I am getting a stubborn emulsion during extraction. Can I heat the separatory funnel to break it? A: No. Prolonged exposure to strong base (pH > 11) at elevated temperatures risks thermal degradation and slight racemization of the (S)-enantiomer at the benzylic chiral center. Instead of heat, break the emulsion mechanically: pass the biphasic mixture through a tightly packed pad of Celite under vacuum, or use a centrifuge to force phase separation.

Q4: Which organic solvent is optimal for this specific extraction? A: We strongly recommend4 over traditional solvents like Dichloromethane (DCM) or Ethyl Acetate. 2-MeTHF is a bio-based solvent that offers superior water separation[4] and acts as an excellent hydrogen-bond acceptor, which specifically enhances the partition coefficient ( Kp​ ) of polar amino alcohols.

Quantitative Data: Condition Optimization Summary

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Aqueous pH pH 8.0 – 9.0 (Yield <30%)pH 11.0 – 11.5 (Yield >90%)Ensures >99% deprotonation of the secondary amine (pKa ~9.5) to the extractable free-base form.
Aqueous Ionic Strength No added salt (Yield ~60%)NaCl Saturation (~300 g/L)Disrupts the hydration shell around the polar amino alcohol, driving it into the organic phase.
Extraction Solvent Dichloromethane (DCM)2-MeTHF Provides superior water separation and acts as a strong H-bond acceptor for the hydroxyl group.
Emulsion Resolution Prolonged heating (>40 °C)Celite filtration / Centrifugation Prevents thermal degradation and potential racemization of the benzylic chiral center under basic conditions.

Self-Validating Extraction Protocol

Follow this step-by-step methodology to ensure high yield and stereochemical integrity. This protocol is designed as a self-validating system; do not proceed to the next step without confirming the validation checkpoints.

Phase 1: Basification & Ionic Adjustment

  • Temperature Control: Cool the aqueous reaction mixture containing the (S)-2-(ethylamino)-1-phenylethanol salt to 10–15 °C to prevent exothermic degradation during basification.

  • pH Adjustment: Slowly add 2M NaOH dropwise under vigorous stirring. Monitor continuously until the pH reaches 11.0–11.5.

    • Self-Validation Check: Continue stirring for 15 minutes and re-measure the pH. The amine acts as a buffer; if the pH drops below 11.0, add more NaOH until the pH stabilizes.

  • Salting Out: Add solid NaCl incrementally until saturation is achieved (approximately 300 g per liter of aqueous solution). Stir until fully dissolved.

Phase 2: Liquid-Liquid Extraction (LLE) 4. Solvent Addition: Add 2-MeTHF in a 1:1 volume ratio to the aqueous phase. 5. Agitation: Stir vigorously for 10 minutes to maximize interfacial surface area, then halt agitation to allow phase separation.

  • Self-Validation Check: Observe the phase boundary. If an emulsion persists for more than 20 minutes, do not apply heat. Pass the entire biphasic mixture through a tightly packed Celite pad under vacuum, then transfer back to the separatory funnel.

  • Separation: Isolate the upper organic layer (2-MeTHF). Re-extract the lower aqueous layer with an additional 0.5 volumes of 2-MeTHF to ensure exhaustive recovery.

Phase 3: Isolation 7. Washing: Wash the combined organic extracts with a minimal volume (0.2x) of saturated brine to remove residual aqueous impurities. 8. Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at <40 °C to yield the purified (S)-2-(ethylamino)-1-phenylethanol free base.

Experimental Workflow Visualization

ExtractionWorkflow Start Aqueous Reaction Mixture (S)-2-(Ethylamino)-1-phenylethanol salt pHCheck Check Aqueous pH Start->pHCheck AdjustPH Adjust to pH 11.0-11.5 (Add 2M NaOH at < 20°C) pHCheck->AdjustPH pH < 11.0 SaltOut Salting Out (Saturate with NaCl: ~300g/L) pHCheck->SaltOut pH >= 11.0 AdjustPH->pHCheck Re-verify pH Extract Liquid-Liquid Extraction (Add 2-MeTHF, 1:1 v/v) SaltOut->Extract Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Break Emulsion (Celite filtration / Centrifuge) Emulsion->BreakEmulsion Yes Separate Phase Separation Emulsion->Separate No BreakEmulsion->Separate Organic Organic Phase (2-MeTHF) Contains Product Separate->Organic Aqueous Aqueous Phase Re-extract or Discard Separate->Aqueous

Fig 1: Optimized liquid-liquid extraction workflow for (S)-2-(ethylamino)-1-phenylethanol.

References

  • Title: Phenylethanolamine | C8H11NO | CID 1000 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Transition-State Analogues of Phenylethanolamine N-Methyltransferase Source: ACS Publications URL: [Link]

  • Title: Opportunities for Bio-Based Solvents Created as Petrochemical and Fuel Products Transition towards Renewable Resources Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Optimization for (S)-2-(Ethylamino)-1-phenylethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with resolving (S)-2-(Ethylamino)-1-phenylethanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with resolving (S)-2-(Ethylamino)-1-phenylethanol .

This compound is a chiral phenylethanolamine derivative characterized by a secondary amine (ethylamino group) and a secondary alcohol. The presence of the basic ethylamino group makes enantiomeric separation highly susceptible to secondary electrostatic interactions, often leading to peak tailing and resolution loss. This guide provides field-proven, mechanistically grounded troubleshooting steps to ensure robust, self-validating chiral methods.

Chiral Method Development Workflow

ChiralWorkflow Start Start Chiral HPLC Optimization SelectCSP Select CSP (e.g., Amylose/Cellulose) Start->SelectCSP CheckTailing Peak Tailing Observed? SelectCSP->CheckTailing AddDEA Add 0.1% DEA/EDA to Mobile Phase CheckTailing->AddDEA Yes CheckRes Resolution (Rs) > 1.5? CheckTailing->CheckRes No AddDEA->CheckRes AdjustAlcohol Adjust Hexane:IPA Ratio or Temp CheckRes->AdjustAlcohol No Success Optimized Method Achieved CheckRes->Success Yes AdjustAlcohol->CheckRes

Chiral HPLC Optimization Workflow for Phenylethanolamines.

Troubleshooting & FAQs

Q1: Why does (S)-2-(Ethylamino)-1-phenylethanol exhibit severe peak tailing and poor resolution on polysaccharide columns? A1: The root cause is a competing retention mechanism. In normal-phase chiral HPLC, the basic secondary amine of your analyte strongly interacts with residual, unshielded acidic silanol groups on the silica gel underlying the chiral stationary phase (CSP). This non-enantioselective, secondary electrostatic interaction causes severe peak broadening and tailing, which destroys enantiomeric resolution. Solution: Incorporate a basic mobile phase modifier. Adding 0.1% to 0.5% (v/v) Diethylamine (DEA) or Ethylenediamine (EDA) to the mobile phase effectively masks these silanol sites. The basic modifier outcompetes the analyte for the acidic sites, allowing the phenylethanolamine to interact purely with the chiral selector via hydrogen bonding and π−π interactions ()[1].

Q2: Which Chiral Stationary Phase (CSP) chemistry is most effective for this class of compounds? A2: Polysaccharide-based CSPs are the industry gold standard. Specifically, derivatized amylose and cellulose polymers coated or immobilized on silica offer the highest success rates for chiral amines ()[2]. The carbamate linkages in these CSPs provide essential hydrogen-bonding sites that interact precisely with the hydroxyl and amine groups of (S)-2-(Ethylamino)-1-phenylethanol. For basic compounds, initial screening on Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based) with a basic additive is usually sufficient to achieve baseline separation ()[3].

Q3: How do I optimize the mobile phase if Normal Phase (NP) fails to provide adequate resolution? A3: If NP (Hexane/Alcohol) yields co-elution, switch to a Reversed-Phase (RP) strategy. In RP, the retention mechanism relies more heavily on hydrophobic interactions and pH control. For basic analytes, lower the pH to ~2.0 using a phosphate buffer to fully protonate the amine, and add a chaotropic agent such as 100 mM potassium hexafluorophosphate ( KPF6​ ). The chaotropic PF6−​ ion forms an ion pair with the protonated amine, enhancing its interaction with the hydrophobic chiral cavities of the CSP ()[3].

Q4: My retention times are drifting continuously between injections. How do I stabilize the system? A4: Retention time drift in normal-phase chiral HPLC with basic additives is almost always a symptom of incomplete column equilibration. Basic modifiers like DEA take significantly longer to saturate the silica support than the bulk solvents (Hexane/IPA). Self-Validating Fix: Flush the column with the fully modified mobile phase for at least 30 column volumes (CV) before the first injection. To validate equilibration, perform three consecutive blank injections; the baseline must remain stable, and a subsequent standard injection must yield a retention time relative standard deviation (RSD) of < 1.0%.

Quantitative Data Summarization

Table 1: Impact of Mobile Phase Additives on Basic Chiral Amines (Phenylethanolamines)

Mobile Phase CompositionAdditivePeak Symmetry ( As​ )Resolution ( Rs​ )Mechanism of Action
Hexane / IPA (90:10)None> 2.5 (Severe Tailing)< 1.0Unshielded silanol interactions dominate retention.
Hexane / IPA (90:10)0.1% TFA> 3.0 (No peak)N/AAcid protonates the amine, worsening silanol binding.
Hexane / IPA (90:10)0.1% DEA1.1 - 1.2> 1.5Masks acidic silanols; improves mass transfer.
Hexane / IPA (90:10)0.1% EDA0.9 - 1.1> 2.0Dual-amine masking; stronger silanol suppression.
Experimental Protocols

Protocol: Normal-Phase Chiral HPLC Optimization for (S)-2-(Ethylamino)-1-phenylethanol

  • System Preparation: Ensure the HPLC system is thoroughly flushed with 100% Isopropanol (IPA) to remove any trace of aqueous buffers. Causality: Trace water or buffer salts will irreversibly damage normal-phase polysaccharide CSPs.

  • Mobile Phase Formulation: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (e.g., 90:10 v/v). Add exactly 0.1% (v/v) Diethylamine (DEA). Mix thoroughly and degas via sonication for 10 minutes.

  • Column Installation & Equilibration: Install a polysaccharide-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min for at least 60 minutes to ensure complete silanol saturation by the DEA modifier.

  • Sample Preparation: Dissolve the (S)-2-(Ethylamino)-1-phenylethanol standard directly in the mobile phase to a concentration of 1 mg/mL. Self-Validation: If a solvent mismatch occurs, the baseline will show a distinct refractive index disturbance before the void volume. A flat baseline before the void confirms correct diluent matching.

  • Chromatographic Run: Inject 10 µL of the sample. Monitor UV absorbance at 210 nm (optimal for the phenylethanolamine chromophore) and 254 nm.

  • Iterative Optimization:

    • If Rs​<1.5 , decrease the IPA content to 5% to increase retention time and chiral interaction frequency.

    • If peak tailing persists despite DEA, switch the additive from DEA to Ethylenediamine (EDA), which has a higher affinity for stubborn silanol sites ()[1].

References
  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Source: Daicel Chiral Technologies URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization of (S)-2-(Ethylamino)-1-phenylethanol in Acidic Solutions

Welcome to the technical support center for handling (S)-2-(Ethylamino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling (S)-2-(Ethylamino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stereochemical stability of this compound in acidic environments. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues related to racemization, ensuring the enantiomeric purity of your materials.

Introduction: The Challenge of Stereochemical Integrity

(S)-2-(Ethylamino)-1-phenylethanol, a chiral amino alcohol, is a valuable building block in pharmaceutical synthesis. Its stereochemical configuration is critical to its biological activity and therapeutic efficacy. However, like many chiral molecules possessing a benzylic alcohol, it is susceptible to racemization, particularly under acidic conditions. This loss of enantiomeric purity can have significant consequences, from reduced drug potency to unforeseen toxicological effects. Understanding the underlying mechanisms of racemization is paramount to developing robust protocols that preserve the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving the racemization of (S)-2-(Ethylamino)-1-phenylethanol in acidic solutions?

A1: The principal mechanism for acid-catalyzed racemization of (S)-2-(Ethylamino)-1-phenylethanol involves the formation of a resonance-stabilized benzylic carbocation. The process is initiated [1][2]by the protonation of the hydroxyl group by an acid (H-A), converting it into a good leaving group (water). Subsequent departure of the water molecule generates a planar, achiral carbocation intermediate. The planarity of this intermediate allows for the nucleophilic attack of water from either face with equal probability, leading to the formation of a racemic mixture of the (R)- and (S)-enantiomers.

The stability of the benzylic carbocation is a key factor in this process, as the positive charge is delocalized over the adjacent phenyl ring through resonance. This delocalization lower[1][3]s the activation energy for carbocation formation, making benzylic alcohols particularly prone to SN1-type reactions and, consequently, racemization under acidic conditions.

Diagram: Proposed[1] Racemization Mechanism

G S_Ethanol (S)-2-(Ethylamino)-1-phenylethanol Protonated_Ethanol Protonated Intermediate S_Ethanol->Protonated_Ethanol Carbocation Achiral Benzylic Carbocation (Planar) Protonated_Ethanol->Carbocation - H₂O (Rate-Determining) R_Ethanol (R)-Enantiomer Carbocation->R_Ethanol + H₂O, - H⁺ (Attack from one face) S_Ethanol_Final (S)-Enantiomer Carbocation->S_Ethanol_Final + H₂O, - H⁺ (Attack from other face)

Caption: Acid-catalyzed racemization pathway.

Q2: I'm observing a significant loss of enantiomeric excess (ee) during my reaction work-up. What are the likely causes?

A2: Loss of enantiomeric excess during acidic work-up is a common issue. Several factors could be at play:

  • Harsh Acidic Conditions: The use of strong acids, even at low concentrations, or prolonged exposure to milder acids can promote racemization. The rate of racemization [4]is often dependent on the acid concentration.

  • Elevated Temperatures: Higher temperatures during work-up or purification can provide the necessary energy to overcome the activation barrier for carbocation formation, accelerating racemization.

  • Inappropriate Solve[4][5]nt Choice: Protic solvents can stabilize the ionic carbocation intermediate, potentially facilitating racemization. Conversely, some studies [4]have shown that water can suppress racemization of certain amino acids in acidic conditions compared to polar organic solvents.

  • Purification Method[6]: Purification techniques like chromatography on silica gel, which is inherently acidic, can lead to on-column racemization of sensitive compounds.

Q3: How can I acc[4]urately determine the enantiomeric excess of my (S)-2-(Ethylamino)-1-phenylethanol sample?

A3: Several analytical techniques are well-suited for determining the enantiomeric excess (ee) of chiral compounds. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating phenylethanolamine derivatives. A typical mobile phase mi[7][8]ght consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape. The enantiomeric excess i[7][8]s calculated from the integrated peak areas of the two enantiomers.

Other methods include:

[7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it's possible to distinguish between enantiomers in an NMR spectrum. These agents form diaster[7]eomeric complexes with the enantiomers, resulting in distinct chemical shifts.

  • Capillary Electrophoresis (CE): Chiral selectors can be added to the background electrolyte to achieve enantiomeric separation.

  • Circular Dichroism 7 Spectroscopy: This technique can be used to determine ee, particularly in high-throughput screening applications.

Troubleshooti[9]ng Guide

This section provides a structured approach to diagnosing and resolving common issues related to the racemization of (S)-2-(Ethylamino)-1-phenylethanol.

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant loss of ee after acidic work-up. 1. Acid concentration is too high. 2. Prolonged exposure to acidic conditions. 3. Elevated temperature during extraction or solvent removal. 1. Use a weaker acid (e.g., citric acid, acetic acid) or a buffered solution to control the pH.2. Minimize the duration of the acidic wash. Perform extractions quickly and efficiently.3. Conduct all work-up steps at or below room temperature. Use a rotary evaporator with a cooled water bath for solvent removal.
Racemization observed during purification by column chromatography. 1. Silica gel is acidic and is catalyzing racemization. 2. Solvent system is promoting racemization. 1. Neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent, followed by flushing with the eluent alone.2. Consider using a less polar solvent system if possible, or explore alternative purification methods like crystallization.
Inconsistent ee values between batches. 1. Variability in reaction conditions (temperature, time). 2. Inconsistent work-up procedures. 3. Moisture contamination. 1. Implement strict control over reaction parameters. Use a temperature-controlled reaction vessel.2. Standardize the work-up protocol, including the type and amount of acid used, and the duration of each step.3. Ensure all solvents and reagents are anhydrous, as water is a reactant in the racemization process.
Formation of byproducts alongside the racemic mixture. 1. Highly acidic conditions or high temperatures leading to elimination or rearrangement reactions. 1. Employ milder acidi[2]c conditions and lower temperatures.2. Screen different acids to find one that is effective for the desired transformation without promoting side reactions.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of (S)-2-(Ethylamino)-1-phenylethanol

This protocol provides a general guideline for determining the enantiomeric excess of 2-(Ethylamino)-1-phenylethanol. Optimization may be required based on the specific column and HPLC system used.

1. Materials and Instrumentation:

  • Chiral HPLC column (e.g., Chiralpak® AS-H or similar polysaccharide-based column)

  • HPLC system with UV detector

  • Mobile Phase: n-Hexane/Ethanol/Triethylamine (98:2:0.1, v/v/v)

  • Sample Solution: Diss[8]olve approximately 1 mg of the sample in 1 mL of the mobile phase.

2. HPLC Conditions: [7]* Flow Rate: 0.8 mL/min

  • Column Temperature: 3[8]0°C

  • Detection Wavelength:[8] 254 nm (or a wavelength where the analyte has strong absorbance)

  • Injection Volume: 5-1[7]0 µL

3. Procedure:

  • Eq[7]uilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram. The two enantiomers should elute as separate peaks.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Diagram: Chiral HPLC Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve Sample in Mobile Phase inject Inject Sample prep_sample->inject prep_mobile Prepare Hexane/ Ethanol/TEA Mixture equilibrate Equilibrate Chiral Column prep_mobile->equilibrate equilibrate->inject separate Enantiomeric Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Sources

Reference Data & Comparative Studies

Validation

(S)-2-(Ethylamino)-1-phenylethanol vs (R)-enantiomer receptor binding comparison

A Comparative Guide to the Receptor Binding Profiles of Phenylethanolamine Stereoisomers: The Case of (-)-Ephedrine and (+)-Pseudoephedrine In the realm of pharmacology, the three-dimensional structure of a molecule is p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Receptor Binding Profiles of Phenylethanolamine Stereoisomers: The Case of (-)-Ephedrine and (+)-Pseudoephedrine

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different interactions with biological targets, leading to diverse pharmacological and toxicological profiles. This guide provides an in-depth comparison of the receptor binding profiles of two diastereomers of 2-(methylamino)-1-phenylethanol: (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine.

While the initially requested (S)-2-(Ethylamino)-1-phenylethanol and its (R)-enantiomer are not extensively characterized in publicly available literature, the diastereomeric pair of ephedrine and pseudoephedrine serves as a well-documented and highly relevant model to illustrate the principles of stereoselectivity in receptor binding for this class of compounds. Both are sympathomimetic amines that exert their effects through a complex interplay of direct and indirect actions on the adrenergic system.[1][2][3]

The Critical Role of Stereochemistry

Ephedrine and pseudoephedrine both possess two chiral centers, giving rise to four possible stereoisomers. The spatial arrangement of the hydroxyl (-OH) and methylamino (-NHCH3) groups dictates their affinity and efficacy at various receptors. (1R,2S)-(-)-Ephedrine and the (1S,2R) enantiomer are designated as ephedrine, while (1S,2S)-(+)-pseudoephedrine and its (1R,2R) enantiomer are termed pseudoephedrine.[2] This guide will focus on the naturally occurring and most commonly used isomers, (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine.

Comparative Analysis of Receptor Binding and Functional Activity

The pharmacological effects of ephedrine and pseudoephedrine are primarily mediated by their interaction with adrenergic receptors and monoamine transporters. Their actions are a combination of direct receptor agonism/antagonism and indirect effects via the release of norepinephrine.[3][4]

Adrenergic Receptor Interactions

Beta-Adrenergic Receptors (β-ARs)

Studies on cloned human β-adrenergic receptors have revealed significant stereoselectivity among the isomers. (1R,2S)-ephedrine is consistently the most potent of the four isomers at all three human β-AR subtypes.[5]

Key Findings:

  • At β1-AR , (1R,2S)-ephedrine is a significantly more potent agonist than (1S,2S)-pseudoephedrine.[5]

  • At β2-AR , (1R,2S)-ephedrine demonstrates the highest potency, exhibiting strong agonist activity, while (1S,2S)-pseudoephedrine is a much weaker agonist.[5]

  • At β3-AR , only (1R,2S)-ephedrine shows significant partial agonist activity.[5]

The higher potency of (1R,2S)-ephedrine at β-receptors contributes to its bronchodilatory effects, making it useful in the treatment of asthma.[5]

Alpha-Adrenergic Receptors (α-ARs)

In contrast to their agonist activity at β-ARs, studies on cloned human α-ARs have shown that ephedrine isomers do not exhibit direct agonist activity. Instead, they act as antagonists.

Key Findings:

  • Ephedrine isomers demonstrate moderate antagonist activities at human α-ARs.[6][7]

  • The rank order of affinity for the isomers at α-ARs is generally (1R,2R)-pseudoephedrine > (1R,2S)-ephedrine > (1S,2R)-ephedrine > (1S,2S)-pseudoephedrine.[6][7]

  • This antagonist activity at presynaptic α2-ARs may contribute to an increase in norepinephrine release, adding to their indirect sympathomimetic effects.[6]

Monoamine Transporter Interactions

A primary mechanism of action for both ephedrine and pseudoephedrine is the release of norepinephrine from sympathetic nerve terminals. This is achieved through their interaction with the norepinephrine transporter (NET).

Key Findings:

  • Ephedrine-related compounds are potent substrates for NET, with EC50 values around 50 nM.[4]

  • They also exhibit substrate activity at the dopamine transporter (DAT), though with lower potency.[4]

  • Both (+)- and (-)-pseudoephedrine have a low affinity for dopamine and serotonin transporters but a comparable affinity for norepinephrine transporters.[8] This action as NET substrates is a key contributor to their sympathomimetic effects.[4]

Summary of Quantitative Data

The following table summarizes the functional potencies (EC50) of (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine at human β-adrenergic receptors and their binding affinities (Ki) at human α-adrenergic receptors.

Receptor SubtypeLigandParameterValue (µM)
β1-Adrenergic (1R,2S)-(-)-EphedrineEC500.5[5]
(1S,2S)-(+)-PseudoephedrineEC50309[5]
β2-Adrenergic (1R,2S)-(-)-EphedrineEC500.36[5]
(1S,2S)-(+)-PseudoephedrineEC5010[5]
β3-Adrenergic (1R,2S)-(-)-EphedrineEC5045[5]
(1S,2S)-(+)-PseudoephedrineEC50>1000 (inactive)[5]
α1A-Adrenergic (1R,2S)-(-)-EphedrineKi~10-20
(1S,2S)-(+)-PseudoephedrineKi~50-100
α2A-Adrenergic (1R,2S)-(-)-EphedrineKi~5-15
(1S,2S)-(+)-PseudoephedrineKi~40-80

Note: Ki values for α-adrenergic receptors are estimated based on graphical data from cited sources and represent a range. Precise values may vary between studies.

Signaling Pathways and Mechanism of Action

The differential receptor binding of (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine leads to distinct downstream signaling cascades. The following diagram illustrates the primary mechanisms.

cluster_direct Direct Receptor Interaction cluster_indirect Indirect Action (Norepinephrine Release) cluster_downstream Downstream Effects EPH (1R,2S)-Ephedrine beta1 β1-AR EPH->beta1 Agonist (Potent) beta2 β2-AR EPH->beta2 Agonist (Potent) alpha2 α2-AR (Presynaptic) EPH->alpha2 Antagonist PSE (1S,2S)-Pseudoephedrine PSE->beta1 Agonist (Weak) PSE->beta2 Agonist (Weak) PSE->alpha2 Antagonist (Weaker) AC Adenylyl Cyclase beta1->AC Gs activation beta2->AC alpha2->AC Gi inhibition NE_release_inhibition Inhibition of NE Release alpha2->NE_release_inhibition NET Norepinephrine Transporter (NET) NE_vesicle Norepinephrine Vesicles NET->NE_vesicle Promotes Release NE Norepinephrine (NE) NE_vesicle->NE Exocytosis NE_postsynaptic Postsynaptic α & β Receptor Activation NE->NE_postsynaptic EPH_indirect (1R,2S)-Ephedrine EPH_indirect->NET Substrate PSE_indirect (1S,2S)-Pseudoephedrine PSE_indirect->NET Substrate cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Physiological_Response Physiological Response (e.g., Bronchodilation, Vasoconstriction) PKA->Physiological_Response Ca ↑ Intracellular Ca²⁺ NE_postsynaptic->Physiological_Response

Caption: Differential signaling pathways of ephedrine and pseudoephedrine.

Experimental Protocols

The determination of receptor binding affinities and functional potencies relies on standardized in vitro assays. Below are representative protocols for a radioligand binding assay and a functional cAMP accumulation assay.

Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., ephedrine isomers) by measuring its ability to displace a specific radioligand from a receptor.

1. Membrane Preparation:

  • Harvest tissues or cultured cells expressing the adrenergic receptor subtype of interest.

  • Homogenize the cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

  • Perform differential centrifugation to isolate the membrane fraction.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [125I]cyanopindolol for β).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Start cell_harvest Harvest Cells/Tissues start->cell_harvest end End homogenize Homogenize cell_harvest->homogenize centrifuge Differential Centrifugation homogenize->centrifuge resuspend Resuspend & Quantify centrifuge->resuspend plate_setup Prepare 96-well plate: Buffer, Test Compound, Radioligand resuspend->plate_setup add_membrane Add Membrane Prep plate_setup->add_membrane incubate Incubate to Equilibrium add_membrane->incubate filtrate Filter & Wash incubate->filtrate count Scintillation Counting filtrate->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki calc_ki->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the functional consequence of Gs-coupled (like β-ARs) or Gi-coupled (like α2-ARs) receptor activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Plating:

  • Culture cells expressing the receptor of interest in an appropriate medium.

  • Seed the cells into a 96-well plate and allow them to adhere overnight.

2. Agonist Stimulation (for Gs-coupled receptors):

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add the test compound (agonist) at various concentrations to the wells.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

3. Cell Lysis and cAMP Detection:

  • Lyse the cells to release intracellular cAMP.

  • Quantify cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA). In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the assay signal for each sample to a cAMP concentration using the standard curve.

  • Plot the cAMP concentration against the log concentration of the agonist.

  • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

Conclusion

The stereoisomers (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine, while structurally similar, exhibit distinct receptor binding profiles and functional activities. (1R,2S)-(-)-Ephedrine is a more potent agonist at β-adrenergic receptors, which underlies its greater bronchodilatory and cardiac-stimulant effects. Conversely, both isomers act as antagonists at α-adrenergic receptors and are substrates for the norepinephrine transporter, contributing to their indirect sympathomimetic and decongestant properties. This comparative analysis underscores the critical importance of stereochemistry in drug design and development, as subtle changes in a molecule's three-dimensional structure can lead to significant differences in its pharmacological profile. The provided experimental protocols offer a framework for researchers to conduct similar comparative studies on other chiral compounds.

References

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins. [Link]

  • Wilcox, K. M., et al. (2004). Reinforcing effect of pseudoephedrine isomers and the mechanism of action. Pharmacology, biochemistry, and behavior, 78(2), 327–334. [Link]

  • Rothman, R. B., et al. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. The Journal of pharmacology and experimental therapeutics, 307(1), 138–145. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

  • Vayttaden, S. J., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments : JoVE, (191), 10.3791/65001. [Link]

  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Promega. [Link]

  • Ovid. (n.d.). Materials and Methods. The radioactive li- Preparation of p adrenergic receptor mem-. Ovid. [Link]

  • Noyori, R., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5436–5448. [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... ResearchGate. [Link]

  • ResearchGate. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ResearchGate. [Link]

  • Fleckenstein, A. E., et al. (2009). Ephedrine Decreases Vesicular Monoamine Transporter-2 Function. Neuropharmacology, 56(1), 241–246. [Link]

  • ResearchGate. (n.d.). The production of ephedrine and pseudoephedrine from ( R )PAC. ResearchGate. [Link]

  • The University of Queensland. (2024). Profiling ephedrine/pseudoephedrine and methamphetamine synthesised from benzaldehyde, nitroethane and dimethyl carbonate. UQ eSpace. [Link]

  • ResearchGate. (n.d.). In Vitro Characterization of Ephedrine-Related Stereoisomers at Biogenic Amine Transporters and the Receptorome Reveals Selective Actions as Norepinephrine Transporter Substrates. ResearchGate. [Link]

  • ResearchGate. (n.d.). The association constants of ephedrine and pseudoephedrine binding to.... ResearchGate. [Link]

  • Academia.edu. (n.d.). (PDF) Interconversion of ephedrine and pseudoephedrine during chemical derivatization. Academia.edu. [Link]

  • Unknown. (n.d.). β3-Adrenergic Receptor Agonists.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ephedrine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Vansal, S. S., & Feller, D. R. (2001). Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes. The Journal of pharmacology and experimental therapeutics, 299(3), 969–976. [Link]

  • Ma, G., et al. (2007). Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes. The Journal of pharmacology and experimental therapeutics, 322(1), 214–221. [Link]

  • ResearchGate. (2016). Pharmacological Effects of Ephedrine Alkaloids on Human 1- and 2-Adrenergic Receptor Subtypes. ResearchGate. [Link]

  • Solanki, P., et al. (2014). Ephedrine: direct, indirect or mixed acting sympathomimetic? International Journal of Basic & Clinical Pharmacology, 3(3), 431-436. [Link]

  • ResearchGate. (2025). Effects of Synephrine and β -Phenethylamine on Human α -Adrenoceptor Subtypes. ResearchGate. [Link]

Sources

Comparative

Comparative Guide: Asymmetric Synthesis Routes for (S)-2-(Ethylamino)-1-phenylethanol

As a Senior Application Scientist navigating the landscape of chiral active pharmaceutical ingredients (APIs), selecting the optimal synthetic route for chiral amino alcohols is a critical decision. (S)-2-(Ethylamino)-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the landscape of chiral active pharmaceutical ingredients (APIs), selecting the optimal synthetic route for chiral amino alcohols is a critical decision. (S)-2-(Ethylamino)-1-phenylethanol is a fundamental structural motif found in numerous sympathomimetic drugs and beta-adrenergic agonists[1].

The synthesis of this molecule presents a classic "Alpha-Amino Ketone Challenge"[2]. The precursor, 2-(ethylamino)-1-phenylethanone, is inherently unstable as a free base and will rapidly undergo dimerization and oxidative aromatization to form pyrazines[2][3]. Consequently, synthetic strategies must either utilize the stabilized hydrochloride salt of the amino ketone or bypass the free amino ketone intermediate entirely[2][4].

This guide objectively compares the three premier asymmetric methodologies for synthesizing (S)-2-(Ethylamino)-1-phenylethanol: Ruthenium-Catalyzed Asymmetric Hydrogenation, CBS Oxazaborolidine Reduction, and Biocatalytic Ketoreductase (KRED) Reduction.

Strategic Overview of Synthetic Pathways

Before diving into the protocols, it is essential to understand the mechanistic divergence of these three routes.

Pathways A 2-Chloroacetophenone C Route 2: CBS / BH3 A->C B 2-(Ethylamino)acetophenone HCl D Route 1: Ru-BINAP / H2 B->D E Route 3: KRED / NADPH B->E F (S)-2-Chloro-1-phenylethanol C->F Target (S)-2-(Ethylamino)-1-phenylethanol D->Target E->Target G Ethylamine (SN2) F->G G->Target

Figure 1: Comparison of synthetic pathways to (S)-2-(Ethylamino)-1-phenylethanol.

Route 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

Mechanistic Causality: Transition metal-catalyzed asymmetric hydrogenation using chiral Ruthenium complexes (e.g., Noyori-type Ru-BINAP or Ru-DPEN catalysts) allows for the direct reduction of the ketone to the chiral alcohol[5]. To prevent catalyst poisoning by the free amine and to avoid pyrazine byproduct formation, the substrate is strictly maintained as 2-(ethylamino)acetophenone hydrochloride[1][2]. The chiral diphosphine ligand dictates the facial selectivity of the hydride transfer, yielding high enantiomeric excess without requiring prior protection of the amino group[1].

Self-Validating Experimental Protocol
  • Preparation: In a rigorously dried, argon-purged autoclave, charge 2-(ethylamino)acetophenone hydrochloride (1.0 eq) and anhydrous methanol.

  • Catalyst Activation: Introduce the chiral catalyst, e.g., RuCl₂[(S)-BINAP][(S)-DAIPEN] (0.005 eq), prepared in situ or pre-formed[5]. Note: Base additives must be carefully titrated to avoid fully neutralizing the HCl salt, which would trigger dimerization[2].

  • Hydrogenation: Pressurize the reactor with H₂ gas to 30 bar. Stir at 50°C for 12-24 hours.

  • Validation & IPC (In-Process Control): Sample the reaction mixture. Quench with mobile phase and analyze via achiral HPLC to confirm >99% conversion of the ketone.

  • Workup: Vent the H₂ gas safely. Concentrate the solvent in vacuo, basify the aqueous layer with 1M NaOH to pH 10, and extract the free base product with dichloromethane.

  • Chiral Validation: Analyze the organic extract via chiral HPLC (e.g., Chiralcel OD-H column) to confirm the (S)-enantiomer ratio (target ee >95%).

Route 2: CBS Oxazaborolidine-Catalyzed Borane Reduction

Mechanistic Causality: Direct CBS reduction of alpha-amino ketones is notoriously difficult because the basic amine coordinates strongly with the Lewis acidic borane, disrupting the highly ordered transition state required for stereocontrol. To circumvent this, the methodology relies on the reduction of 2-chloroacetophenone using a chiral oxazaborolidine catalyst, followed by nucleophilic substitution (Sₙ2) with ethylamine[4]. Because the Sₙ2 attack occurs at the C2 position, the C1 chiral center generated during the reduction remains perfectly intact.

Self-Validating Experimental Protocol
  • CBS Reduction: Dissolve 2-chloroacetophenone (1.0 eq) in anhydrous THF. Cool to -20°C.

  • Catalytic Hydride Transfer: Add (R)-MeCBS catalyst (0.1 eq). Slowly add Borane-Dimethylsulfide (BH₃·DMS) complex (1.2 eq) via syringe pump over 2 hours to maintain low steady-state borane concentration, ensuring the catalytic cycle outpaces the uncatalyzed background reduction[4].

  • Validation & IPC: Monitor the disappearance of 2-chloroacetophenone via GC-MS. Once complete, quench carefully with methanol to destroy excess borane.

  • Amination: Isolate the (S)-2-chloro-1-phenylethanol. Dissolve in ethanol and add a large excess of aqueous ethylamine (10 eq) to suppress dialkylation. Heat in a sealed tube at 60°C for 8 hours.

  • Workup & Chiral Validation: Evaporate excess ethylamine. Partition between water and ethyl acetate. Analyze the isolated (S)-2-(Ethylamino)-1-phenylethanol via chiral HPLC to verify that the ee (93-97%) was preserved through the amination step[4].

Route 3: Biocatalytic Reduction (Ketoreductase)

Mechanistic Causality: Biocatalytic methods offer a green, highly selective alternative to traditional chemical synthesis[3]. Ketoreductases (KREDs) provide a highly constrained active site pocket that forces the substrate into a single binding conformation, resulting in near-perfect enantioselectivity (ee >99%)[3]. Because KREDs require the stoichiometric transfer of a hydride from a cofactor (NADPH), a coupled enzymatic recycling system using Glucose Dehydrogenase (GDH) and D-glucose is employed to make the process economically viable[6].

BiocatalyticCycle Ketone 2-(Ethylamino)acetophenone KRED KRED Enzyme Ketone->KRED Substrate Product (S)-2-(Ethylamino)-1-phenylethanol KRED->Product Reduction NADP NADP+ KRED->NADP Oxidation GDH GDH Enzyme NADPH NADPH GDH->NADPH Reduction Gluconic D-Glucono-1,5-lactone GDH->Gluconic Oxidation NADPH->KRED Hydride NADP->GDH Cofactor Glucose D-Glucose Glucose->GDH Substrate

Figure 2: Biocatalytic KRED-GDH coupled cofactor recycling system.

Self-Validating Experimental Protocol
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • System Assembly: To the buffer, add 2-(ethylamino)acetophenone hydrochloride (1.0 eq), D-glucose (1.5 eq), NADP⁺ (0.01 eq), GDH powder, and the engineered (S)-selective KRED enzyme[3][6].

  • Reaction & Titration (IPC): Stir at 30°C. The GDH-catalyzed oxidation of glucose produces gluconic acid, which will lower the pH. Connect the reactor to an automated titrator dispensing 1M NaOH to maintain pH 7.0. Self-Validation: The cessation of base consumption directly correlates to reaction completion.

  • Workup: Once base uptake stops, adjust the pH to 10.5 to free the amine. Extract with MTBE (Methyl tert-butyl ether).

  • Chiral Validation: Analyze the MTBE layer via chiral HPLC. The biocatalytic route typically yields >99% ee with minimal byproduct formation[3].

Quantitative Data Summary & Comparison

The following table summarizes the quantitative performance metrics of the three synthetic strategies, allowing for a direct comparison of their efficiencies for process development[3].

Performance MetricRoute 1: Ru-Asymmetric HydrogenationRoute 2: CBS Reduction + AminationRoute 3: Biocatalytic (KRED)
Overall Yield 85 - 90%75 - 80%> 95%
Enantiomeric Excess (ee) 92 - 96%93 - 97%> 99%
Precursor Stability Requires HCl salt[2]Stable (Halo-ketone)[4]Requires HCl salt[2]
Scalability Excellent (Industrial standard)Moderate (Borane gas hazards)Excellent (Aqueous, mild)
Cost Profile High initial (Ru/Ligand), low at scaleModerate (Stoichiometric borane)Low to Moderate (Enzyme cost)
Environmental Impact Moderate (Heavy metal, solvent waste)High (Boron waste, organic solvents)Low (Aqueous, biodegradable)[6]

References

  • [4] Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • [5] Chiral Catalysts. ResearchGate. Available at:[Link]

  • [1] WO2008077560A1 - Process for the preparation of optically active 2-amino-1-phenylethanols. Google Patents. Available at:

Sources

Validation

Reproducibility of (S)-2-(Ethylamino)-1-phenylethanol Chiral Resolution: A Comprehensive Comparison Guide

(S)-2-(Ethylamino)-1-phenylethanol is a critical chiral amino alcohol serving as a foundational building block in the synthesis of adrenergic agonists, beta-blockers, and novel neuromodulators. Because the pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-2-(Ethylamino)-1-phenylethanol is a critical chiral amino alcohol serving as a foundational building block in the synthesis of adrenergic agonists, beta-blockers, and novel neuromodulators. Because the pharmacological efficacy of these therapeutics is highly stereospecific—often residing exclusively in the (S)-enantiomer—achieving an enantiomeric excess (ee) of >99% is a non-negotiable requirement for drug development professionals.

As a Senior Application Scientist, I have evaluated multiple pathways to obtain this chiral target. This guide objectively compares the three most prominent methodologies: Classical Diastereomeric Salt Resolution, Dielectrically Controlled Resolution (DCR), and Asymmetric Hydrogenation. By examining the causality behind the experimental choices, we provide a self-validating framework to ensure absolute reproducibility in your laboratory.

Critical Comparison of Resolution Strategies

To isolate or synthesize the (S)-enantiomer, researchers typically rely on one of three distinct logical pathways. Understanding the thermodynamic or kinetic drivers behind each method is essential for selecting the right approach for your scale and budget.

Method A: The "Half-Quantities" Diastereomeric Salt Resolution

The most industrially robust method involves resolving the racemic amine using a chiral tartaric acid derivative, specifically Di-O-p-toluoyl-L-tartaric acid . The success of this method hinges on the "half-quantities" principle . By using exactly 0.25 equivalents of the chiral diacid (which provides 0.5 equivalents of acidic protons), you force a thermodynamic competition. Only the least soluble diastereomeric salt—the (S)-amine•L-tartrate—precipitates. The (R)-enantiomer remains entirely unprotonated as a highly soluble free base, virtually eliminating the co-precipitation issues that plague standard 1:1 stoichiometric resolutions.

Method B: Dielectrically Controlled Resolution (DCR)

An alternative resolution utilizes Dehydroabietic acid (DAA) , a naturally occurring chiral acid. The DCR method is unique because the direction of the resolution is dictated entirely by the dielectric constant ( ϵ ) of the solvent . In highly polar solvents ( ϵ>50 , e.g., Methanol/Water), the solvation energy heavily favors the precipitation of the (S)-amine•DAA salt. Conversely, in low-polarity solvents ( 20<ϵ<40 ), the crystal lattice of the (R)-salt becomes thermodynamically favored. This allows researchers to isolate either enantiomer simply by executing a solvent switch.

Method C: Asymmetric Hydrogenation (Alternative to Resolution)

For laboratories looking to bypass the 50% theoretical yield cap of classical resolution, direct asymmetric hydrogenation of the corresponding α -ethylamino acetophenone is the premier alternative. Utilizing a RuCl2 catalyst, this method operates via a non-chelate mechanism . The chiral environment of the ruthenium complex dictates the facial selectivity of the hydride transfer, yielding the (S)-enantiomer directly with >98% ee.

MethodComparison Target (S)-2-(Ethylamino)-1-phenylethanol Target Molecule M1 Classical Resolution (Tartaric Acid Deriv.) Target->M1 M2 Dielectrically Controlled Resolution (DAA) Target->M2 M3 Asymmetric Hydrogenation (Ru-BINAP Catalysis) Target->M3 Adv1 High ee% (>99%) Low Cost M1->Adv1 Adv2 Solvent Tunable Moderate Yield M2->Adv2 Adv3 100% Theoretical Yield High Catalyst Cost M3->Adv3

Logical comparison of the three primary chiral resolution and synthesis pathways.

Quantitative Performance Matrix

The following table summarizes the experimental data and performance metrics for each method, allowing for an objective evaluation based on your laboratory's capabilities.

Performance MetricMethod A: Half-Quantities (Tartaric)Method B: DCR (Dehydroabietic Acid)Method C: Ru-BINAP Hydrogenation
Resolving Agent / Catalyst Di-O-p-toluoyl-L-tartaric acidDehydroabietic acid (DAA)RuCl2
Optimal Solvent System i-PrOH / H₂O (1:1)MeOH / H₂O ( ϵ>50 )2-Propanol
Isolated Yield 31 - 34% (Max 50%)25 - 28% (Max 50%)> 95% (Max 100%)
Enantiomeric Excess (ee) > 99.5% > 95.0%> 98.0%
Scalability Excellent (Kilogram scale)ModerateExcellent (Requires pressure vessels)
Cost-Effectiveness HighMediumLow (High initial catalyst cost)

Validated Experimental Workflow: The "Half-Quantities" Protocol

Because Method A provides the highest enantiomeric purity without requiring specialized high-pressure hydrogenation equipment, it is the most reproducible choice for standard organic laboratories.

The protocol below is designed as a self-validating system . By incorporating specific analytical checkpoints, you can verify the thermodynamic state of the resolution before proceeding to the next step, ensuring absolute reproducibility.

Step-by-Step Methodology

Step 1: Dissolution and Thermodynamic Priming

  • Suspend 100 mmol (16.52 g) of racemic 2-(ethylamino)-1-phenylethanol in 150 mL of an isopropanol/water mixture (1:1 v/v).

  • Add exactly 25 mmol (9.66 g) of Di-O-p-toluoyl-L-tartaric acid (0.25 equivalents).

  • Causality Note: Limiting the acid to 0.25 equivalents (0.5 eq of protons) ensures the highly soluble (R)-enantiomer remains a free base, preventing it from co-crystallizing and ruining the optical purity of the batch.

  • Heat the suspension to 55 °C under continuous stirring until complete dissolution is achieved.

Step 2: Controlled Nucleation

  • Cool the solution linearly to 30 °C over exactly 2 hours (cooling rate of ~0.2 °C/min).

  • Causality Note: Rapid cooling causes local supersaturation, leading to kinetic trapping of the (R)-enantiomer within the (S)-salt crystal lattice. A linear cooling profile ensures thermodynamic control.

  • Seed the solution with 10 mg of pure (S)-amine•L-tartrate salt.

Step 3: Crystallization and Self-Validation

  • Stir the seeded solution at 20 °C for 20 hours, followed by a final polishing hold at 5 °C for 1.5 hours.

  • Filter the resulting white crystalline suspension and wash the filter cake with 20 mL of cold i-PrOH/H₂O (1:1).

  • Validation Checkpoint: Before proceeding, extract a 1 mL aliquot of the mother liquor. Basify with 1M NaOH, extract with dichloromethane, and analyze the organic layer via Chiral HPLC. The mother liquor must show an ee of >85% in favor of the (R)-enantiomer. If the (R)-ee is lower, the (S)-salt has not fully crystallized; return the batch to 5 °C for an additional 12 hours.

Step 4: Free Base Isolation

  • Suspend the verified (S)-amine•L-tartrate filter cake in 100 mL of water.

  • Add 2M NaOH dropwise until the pH reaches 11.0, liberating the free base.

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-(Ethylamino)-1-phenylethanol as a highly pure solid (ee > 99.5%).

HalfQuantities Racemate Racemic Amine (1.0 equiv) Reaction Thermodynamic Competition in i-PrOH/H2O (1:1) Racemate->Reaction Acid Di-O-p-toluoyl-L-tartaric acid (0.25 equiv = 0.5 eq H+) Acid->Reaction Salt (S)-Amine • L-Tartrate Precipitate (High ee%) Reaction->Salt Crystallization Liquor (R)-Amine Free Base Remains in Solution Reaction->Liquor Mother Liquor Validation Validation Checkpoint: Mother Liquor (R)-ee > 85% Liquor->Validation

Workflow and thermodynamic logic of the Half-Quantities resolution method.

Conclusion

Achieving reproducible chiral resolution of (S)-2-(Ethylamino)-1-phenylethanol requires moving beyond rote protocols and understanding the physical chemistry driving the separation. While Asymmetric Hydrogenation offers the highest theoretical yield, the Half-Quantities Diastereomeric Salt Resolution remains the most accessible, cost-effective, and highly reproducible method for generating >99% ee material on the benchtop. By strictly controlling the stoichiometry to 0.25 equivalents of the diacid and enforcing analytical checkpoints on the mother liquor, you transform a standard resolution into a self-validating system.

References

  • Novartis Pharma Inc. Analytical Development. (2000). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development. Available at:[Link]

  • Taniguchi, K., Aruga, M., Yasutake, M., & Hirose, T. (2007). Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. CrystEngComm, 10, 164-168. Available at:[Link]

  • Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510–6511. Available at:[Link]

Comparative

inter-laboratory validation of (S)-2-(Ethylamino)-1-phenylethanol quantification assays

Title: Inter-Laboratory Validation of (S)-2-(Ethylamino)-1-phenylethanol Quantification Assays: A Comparative Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of (S)-2-(Ethylamino)-1-phenylethanol Quantification Assays: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary

The accurate quantification of chiral amino alcohols in biological matrices is a foundational requirement in pharmacokinetic (PK) profiling, toxicology, and sports anti-doping. (S)-2-(Ethylamino)-1-phenylethanol—a secondary amine with a chiral hydroxyl center—shares structural homology with potent biogenic amines and beta-adrenergic agonists[1]. Its polarity, basicity, and susceptibility to chiral inversion make it notoriously difficult to quantify reproducibly across different laboratories.

As a Senior Application Scientist, I have evaluated the landscape of analytical methodologies for this compound. This guide objectively compares traditional quantification assays against a next-generation chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, providing field-proven protocols, causality behind experimental choices, and multi-site validation data grounded in ICH M10 regulatory standards[2].

The Mechanistic Challenges of Amino Alcohol Bioanalysis

Before selecting an assay, one must understand why inter-laboratory validations for phenylethanolamine derivatives frequently fail. The causality stems from three distinct chemical behaviors:

  • Matrix-Induced Ion Suppression: In mass spectrometry, endogenous phospholipids and biogenic amines co-elute with the target analyte, competing for charge droplets in the Electrospray Ionization (ESI) source. This suppresses the ionization of the secondary amine, leading to variable recovery rates[1].

  • Surface Adsorption: The basic secondary amine group readily interacts with free silanol groups on standard borosilicate glassware and un-deactivated LC tubing. This causes severe peak tailing and non-linear calibration curves at the Lower Limit of Quantification (LLOQ).

  • Chiral Inversion & Resolution: The (S)-enantiomer can undergo trace racemization to the (R)-enantiomer under extreme pH or thermal stress during sample preparation. Assays lacking chiral resolution cannot distinguish between these enantiomers, leading to skewed PK data.

Objective Method Comparison: Finding the Optimal Workflow

To establish a gold-standard assay, we compared our Next-Generation Chiral LC-MS/MS Workflow against two traditional alternatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Objective Comparison of Quantification Assays
ParameterNext-Gen Chiral LC-MS/MSTraditional HPLC-UV (Chiral)GC-MS (Derivatized)
Detection Mechanism ESI+ Multiple Reaction Monitoring (MRM)UV Absorbance (210 nm)Electron Impact (EI) MS
Sensitivity (LLOQ) 0.1 ng/mL 500 ng/mL5.0 ng/mL
Sample Preparation Mixed-Mode SPE (1 hour)Liquid-Liquid Extraction (2 hours)SPE + Derivatization (4 hours)
Chiral Resolution Direct (Amylose-based CSP)Direct (Amylose-based CSP)Indirect (Chiral derivatizing agent)
Major Limitation High initial instrument costSevere lack of sensitivityThermal degradation risk

Scientific Verdict: GC-MS requires tedious dual-derivatization (e.g., using TFAA or PFPA) to mask the polar hydroxyl and amine groups, increasing the risk of thermal chiral inversion. HPLC-UV lacks the sensitivity required for biological matrices. The Chiral LC-MS/MS method is the only workflow that provides the requisite sensitivity, selectivity, and throughput for regulatory submissions[3].

Self-Validating Experimental Protocol: Next-Generation Chiral LC-MS/MS

To ensure trustworthiness, every protocol must be a self-validating system. The following methodology utilizes a stable isotope-labeled internal standard (SIL-IS) and Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) to guarantee data integrity.

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking:

    • Transfer 100 µL of biological matrix (plasma/urine) to a microcentrifuge tube.

    • Add 10 µL of (S)-2-(Ethylamino)-1-phenylethanol-d5 (Internal Standard).

    • Causality: The deuterated IS co-elutes with the target analyte, perfectly correcting for any extraction losses or matrix-induced ion suppression during MS analysis.

  • Acidification:

    • Add 100 µL of 2% phosphoric acid (H₃PO₄).

    • Causality: Acidification disrupts protein binding and ensures the secondary amine is fully protonated (cationic), which is strictly required for binding to the MCX resin.

  • Mixed-Mode SPE (MCX) Clean-up:

    • Condition: 1 mL Methanol, followed by 1 mL 2% formic acid.

    • Load: Apply the acidified sample.

    • Wash 1 (Aqueous): 1 mL 2% formic acid. (Removes polar neutral and acidic interferences).

    • Wash 2 (Organic): 1 mL 100% Methanol. (Removes hydrophobic phospholipids that cause MS ion suppression).

    • Elute: 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Deprotonates the amine, releasing it from the sulfonic acid resin).

  • Evaporation & Reconstitution:

    • Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Column: Chiralpak IG (Amylose-based), 2.1 x 100 mm, 3 µm.

    • Mobile Phase: Isocratic 80% Acetonitrile / 20% 10mM Ammonium Bicarbonate (pH 9.0).

    • Detection: Positive ESI, MRM mode.

Workflow Sample Biological Matrix (Plasma/Urine) IS Spike Internal Standard (Deuterated Analog) Sample->IS SPE Mixed-Mode SPE (MCX) Wash: 100% MeOH Elute: 5% NH4OH in MeOH IS->SPE Acidify (pH 3) LC Chiral LC Separation Amylose-based CSP SPE->LC Evaporate & Reconstitute MS Tandem MS (ESI+) MRM Acquisition LC->MS Electrospray Ionization

Fig 1. Self-validating LC-MS/MS workflow for (S)-2-(Ethylamino)-1-phenylethanol quantification.

Inter-Laboratory Validation Data (ICH M10)

To prove the ruggedness of this product/workflow, a cross-validation study was executed across three independent laboratories (Lab A: Originator; Labs B & C: Transfer Sites). The validation strictly adhered to the ICH M10 Bioanalytical Method Validation Guidelines [2].

Table 2: Inter-Laboratory Validation Metrics
Validation MetricLab A (Originator)Lab B (Transfer 1)Lab C (Transfer 2)ICH M10 Acceptance Criteria
Intra-day Accuracy (% Bias) +2.4%-3.1%+4.0%± 15% of Nominal
Inter-day Precision (CV %) 4.2%5.8%6.1%≤ 15%
LLOQ Sensitivity (ng/mL) 0.10.10.1Signal-to-Noise ≥ 5:1
IS-Normalized Matrix Factor 0.980.950.97CV ≤ 15% across 6 lots
Chiral Resolution (Rs) 2.52.42.5Rs ≥ 1.5 (Baseline)

The data confirms that the rigorous sample clean-up (MCX SPE) combined with the specificity of MRM detection creates a highly reproducible assay, entirely immune to the typical inter-laboratory variations seen with basic chiral amines.

Validation Start ICH M10 Validation Lab1 Lab A (Originator) Start->Lab1 Lab2 Lab B (Transfer 1) Start->Lab2 Lab3 Lab C (Transfer 2) Start->Lab3 Crit1 Accuracy (±15% of Nominal) Lab1->Crit1 Crit2 Precision (CV ≤ 15%) Lab1->Crit2 Crit3 Matrix Factor (IS-normalized CV < 15%) Lab1->Crit3 Lab2->Crit1 Lab2->Crit2 Lab2->Crit3 Lab3->Crit1 Lab3->Crit2 Lab3->Crit3 Pass Method Cross-Validated Crit1->Pass Crit2->Pass Crit3->Pass

Fig 2. Multi-site ICH M10 bioanalytical method cross-validation logic and acceptance criteria.

Conclusion

When quantifying (S)-2-(Ethylamino)-1-phenylethanol, traditional HPLC-UV and GC-MS methods introduce unacceptable levels of analytical risk due to poor sensitivity and thermal degradation, respectively. By adopting a Next-Generation Chiral LC-MS/MS workflow paired with a self-validating MCX SPE protocol, laboratories can achieve robust, ICH M10-compliant results. The multi-site data presented herein demonstrates that this methodology eliminates matrix effects and preserves chiral integrity, making it the definitive choice for drug development professionals.

References

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis - FDA. U.S. Food and Drug Administration.[Link]

  • Determination of phenylethanolamine A in animal hair, tissues and feeds by reversed phase liquid chromatography tandem mass spectrometry with QuEChERS. PubMed (NIH).[Link]

  • Comparison Between Twenty-Four-Hour Collection and Single Spot Urines for the Detection of Biogenic Amines by High-Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Clinical Medicine Research.[Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Springer / AAPS.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-(Ethylamino)-1-phenylethanol

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (S)-2-(Ethylamino)-1-phenylethanol. As a cornerstone of responsible laboratory practice, proper chemical waste management...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (S)-2-(Ethylamino)-1-phenylethanol. As a cornerstone of responsible laboratory practice, proper chemical waste management is not merely a regulatory hurdle but a fundamental aspect of ensuring personnel safety and environmental stewardship. This document moves beyond simple checklists to explain the causality behind each procedural step, empowering researchers to make informed, safe decisions.

The protocols outlined herein are grounded in established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Every procedure is designed as a self-validating system, emphasizing consultation with institutional safety officers and official Safety Data Sheets (SDS) as the ultimate authority.

Hazard Profile and Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the hazard profile of (S)-2-(Ethylamino)-1-phenylethanol and its related compounds is essential. While a specific SDS for the (S)-enantiomer may be less common, data from structurally similar compounds like 2-Amino-1-phenylethanol provide a strong basis for risk assessment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1]. Some related compounds are also classified as toxic if swallowed[2]. Therefore, it must be treated as a hazardous substance at all times.

Immediate First Aid and Personal Protective Equipment (PPE)

A proactive approach to safety is critical. The following table summarizes the required PPE for handling and the immediate first aid measures in case of exposure.

Scenario Required Personal Protective Equipment (PPE) Immediate First Aid Response
Routine Handling & Waste Segregation Nitrile gloves, safety glasses with side shields, and a lab coat.Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention[1]. Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1][2].
Spill Cleanup & Bulk Disposal Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, and a chemical-resistant apron or suit. Respiratory protection may be required based on spill size and ventilation[3].Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical help[1][4]. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][4].

The Core Principle: Segregation and Chemical Incompatibility

The most critical step in preventing laboratory incidents is the proper segregation of chemical waste. (S)-2-(Ethylamino)-1-phenylethanol is an amine, which is a basic compound. Mixing it with incompatible materials can cause violent reactions, including the release of toxic gases or significant heat generation.

Laboratory personnel must treat all chemical waste as hazardous unless explicitly confirmed to be non-hazardous by a qualified professional[5]. Never mix hazardous waste with non-hazardous waste, as this increases the volume and cost of disposal[5].

Incompatibility Table

Do NOT Mix With Reason for Incompatibility
Strong Acids (e.g., HCl, H₂SO₄) Violent exothermic neutralization reaction.
Acid Anhydrides & Acid Chlorides Vigorous, potentially violent reactions[6].
Strong Oxidizing Agents (e.g., Nitrates, Peroxides) Potential for fire and explosion[6][7].
Reactive Metals May generate flammable gases.

Step-by-Step Disposal Protocol

The disposal of (S)-2-(Ethylamino)-1-phenylethanol must follow a systematic process, from the point of generation to final removal by a licensed professional. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), govern this entire lifecycle[5][8].

Step 1: Waste Collection and Containment
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container that is free from damage and can be securely sealed[5][8]. The container must have been thoroughly cleaned or never have held incompatible chemicals.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. According to EPA and OSHA standards, the label must clearly state "HAZARDOUS WASTE" and identify the contents, including the full chemical name: "(S)-2-(Ethylamino)-1-phenylethanol"[5][9].

  • Keep the Container Closed: Waste containers must remain sealed at all times except when actively adding waste. This prevents the release of vapors and protects against spills[5].

Step 2: Managing Contaminated Materials

Any material that comes into contact with (S)-2-(Ethylamino)-1-phenylethanol is considered hazardous waste.

  • Disposable Items: All contaminated disposable materials, such as gloves, weighing paper, and absorbent pads, must be collected in a designated, sealed container or bag clearly labeled as hazardous waste[10][11].

  • Non-Disposable Items (Glassware, etc.): Reusable items must be decontaminated via a "triple-rinse" procedure. Rinse the item three times with a suitable solvent (e.g., ethanol or acetone). The first two rinsates are considered acutely hazardous waste and MUST be collected in your labeled hazardous waste container. The third rinsate can often be managed as non-hazardous waste, but consult your institution's EHS office for specific guidance.

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Waste can be initially stored in the laboratory where it is generated, known as an SAA. This area must be at or near the point of generation and under the control of the operator. No more than 55 gallons of hazardous waste may be accumulated in an SAA[9].

  • Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area, away from the incompatible materials listed in Section 2[3][6]. Utilize secondary containment (such as a spill pallet) to prevent the spread of material in case of a leak[12].

  • Central Accumulation Area (CAA): Once the 55-gallon limit is approached or the container is full, it must be moved to your facility's designated CAA. The date the container enters the CAA must be marked on the label, as there are strict time limits for on-site storage (e.g., 90 or 180 days, depending on the facility's generator status)[9].

Step 4: Final Disposal

Under no circumstances should (S)-2-(Ethylamino)-1-phenylethanol or its rinsates be disposed of down the sanitary sewer or in regular trash[3][13].

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will guide you on the specific procedures for waste pickup at your facility.

  • Licensed Waste Disposal: The EHS office will coordinate with a licensed and certified hazardous waste disposal company. These professionals are trained to transport and manage chemical waste according to all federal, state, and local regulations, ensuring it reaches an approved Treatment, Storage, and Disposal Facility (TSDF)[4][5].

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is near any heat or ignition sources, eliminate them if it is safe to do so.

  • Consult the SDS: Refer to the Safety Data Sheet for spill-specific guidance.

  • Assemble PPE: Don the appropriate PPE as outlined in the table in Section 1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area using a cloth or sponge with soap and water. All cleaning materials are also considered hazardous waste and must be disposed of accordingly.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, regardless of its size.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing (S)-2-(Ethylamino)-1-phenylethanol.

G cluster_waste_type Identify Waste Type cluster_action Execute Disposal Protocol start Waste Generation Point ((S)-2-(Ethylamino)-1-phenylethanol) pure_chem Unused or Expired Pure Chemical start->pure_chem contaminated_disposable Contaminated Disposable (Gloves, Wipes, etc.) start->contaminated_disposable contaminated_reusable Contaminated Reusable (Glassware, etc.) start->contaminated_reusable collect_waste Step 1: Collect in a labeled, compatible HAZARDOUS WASTE container. pure_chem->collect_waste contaminated_disposable->collect_waste triple_rinse Perform Triple-Rinse Procedure contaminated_reusable->triple_rinse store_saa Step 2: Store in Satellite Accumulation Area (SAA). Ensure segregation. collect_waste->store_saa collect_rinsate Collect first two rinsates in HAZARDOUS WASTE container. triple_rinse->collect_rinsate collect_rinsate->store_saa contact_ehs Step 3: Arrange for pickup via EHS/licensed vendor for disposal at a TSDF. store_saa->contact_ehs

Caption: Decision workflow for proper disposal of (S)-2-(Ethylamino)-1-phenylethanol waste streams.

References

  • Chemistry Lab Waste Disposal - Environmental Marketing Services. (2024, June 17). Retrieved from google_search.search result[5].

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from google_search.search result[14].

  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 28). Retrieved from google_search.search result[4].

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14). Retrieved from google_search.search result[2].

  • Safety Data Sheet: 2-Amino-1-phenylethanol - Carl ROTH. Retrieved from google_search.search result[1].

  • Hazardous Waste - Standards | Occupational Safety and Health Administration.
  • Waste Lab Chemical Disposal Guidance. Retrieved from google_search.search result[13].

  • SAFETY DATA SHEET - Fisher Scientific. Retrieved from google_search.search result[6].

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from google_search.search result[8].

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from google_search.search result[12].

  • 2-AMINO-1-PHENYLETHANOL - Safety Data Sheet - ChemicalBook. Retrieved from google_search.search result[3].

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Retrieved from google_search.search result[9].

  • Laboratory Environmental Sample Disposal Information Document. (2010). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 15). Retrieved from google_search.search result.

  • 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration.
  • Hazardous Waste - Overview | Occupational Safety and Health Administration.
  • Neutralization Guide. Retrieved from google_search.search result[15].

  • P-Listed Chemicals & Hazardous Wastes. Retrieved from google_search.search result[10].

  • SC-237870 - 2-(Ethylamino)ethanol - SAFETY DATA SHEET. (2015, September 2). Retrieved from google_search.search result[16].

  • MSDS of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride - MolCore. (2017, April 24). Retrieved from google_search.search result[17].

  • 2-Phenylethanol SDS (Safety Data Sheet) - Flinn Scientific. (2016, January 28). Retrieved from google_search.search result[18].

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research. Retrieved from google_search.search result[11].

  • Hazardous, Non-DEA Pharmaceutical Waste. Retrieved from google_search.search result[19].

  • 2-Phenylethanol - Santa Cruz Biotechnology. Retrieved from google_search.search result[7].

  • SAFETY DATA SHEET - ThermoFisher. (2008, January 31). Retrieved from google_search.search result[20].

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Management of Hazardous Waste Pharmaceuticals | US EPA. (2026, January 22).
  • SAFETY DATA SHEET - Fisher Scientific. Retrieved from google_search.search result[21].

  • How are acids neutralized? - Scientific Plastics. (2015, April 7). Retrieved from google_search.search result[22].

  • 7.1.3 Base Neutralization | Environment, Health and Safety - Cornell EHS. Retrieved from google_search.search result[23].

  • Safety Data Sheet: 2-Phenylethanol - Carl ROTH. Retrieved from google_search.search result[24].

  • Waste Neutralization Guidance - Environmental Management - Missouri State University. (2023, February 7). Retrieved from google_search.search result[25].

  • Biotechnological 2-Phenylethanol Production: Recent Developments. (2024, December 5). MDPI.

Sources

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